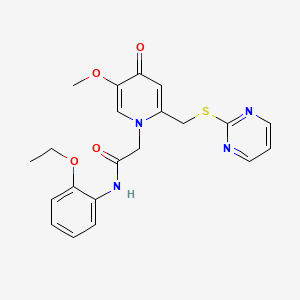

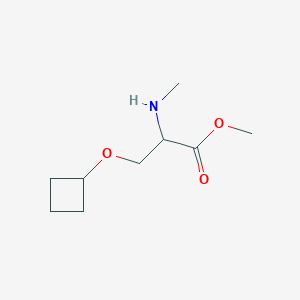

![molecular formula C13H11N3O4S2 B2752229 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide CAS No. 500119-48-2](/img/structure/B2752229.png)

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S2. It has an average mass of 337.374 Da and a mono-isotopic mass of 337.019104 Da .

Synthesis Analysis

The synthesis of benzothiazoles, which are a class of compounds that “this compound” belongs to, involves several methods. One method involves the reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves a condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H11N3O4S/c17-14(18)9-5-7-10(8-6-9)15-13-11-3-1-2-4-12(11)21(19,20)16-13/h1-8H,(H,15,16)(H,17,18) .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, Dess-Martin periodinane (DMP) efficiently mediates the intramolecular cyclization of phenolic azomethines at ambient temperature leading to substituted benzoxazoles and benzothiazoles .Wissenschaftliche Forschungsanwendungen

Gastroprotective Properties

Research has shown that derivatives of benzothiazole, such as ebrotidine, exhibit significant gastroprotective properties. These properties are attributed to the drug's ability to enhance the physicochemical characteristics of the mucus gel, which include increased dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Such improvements are directly related to the drug's capability to promote the synthesis and secretion of components crucial for gastric mucus, thereby facilitating mucosal repair and integrity maintenance. This makes it a potential candidate for treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).

Therapeutic Potential in Various Diseases

Benzothiazole and its derivatives have been recognized for their broad spectrum of therapeutic potentials. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and notably, anticancer activities. The structure of benzothiazole enables it to serve as a ligand for various biomolecules, making it a focal point for medicinal chemists aiming to develop new therapies for respective ailments. The pharmaceutical applications of benzothiazole derivatives, especially in the context of cancer treatment, highlight the compound's significance in drug discovery (Kamal, Hussaini, & Malik, 2015).

Anticancer and Antimicrobial Activities

The benzothiazole scaffold has been extensively explored for its anticancer and antimicrobial activities. These activities are due to the scaffold's ability to inhibit various enzymes and receptors essential for the survival of cancer cells and microbes. Research into benzothiazole derivatives has opened up new avenues for the development of chemotherapeutic agents, underscoring the compound's utility in creating effective treatments for cancer and microbial infections (Keri, Patil, Patil, & Budagumpi, 2015).

Wirkmechanismus

Target of Action

Similar compounds have been used as catalysts or ligands in organic synthesis reactions .

Mode of Action

It’s known that similar compounds can facilitate the progress of various chemical reactions .

Biochemical Pathways

Similar compounds have been used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .

Pharmacokinetics

The molecular formula of the compound isC 13 H 11 N 3 O 4 S 2 , which might influence its pharmacokinetic properties.

Result of Action

Similar compounds have shown prominent inhibitory effects on the growth of microorganisms such as fungi, bacteria, and algae in organic media .

Eigenschaften

IUPAC Name |

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S2/c14-21(17,18)10-7-5-9(6-8-10)15-13-11-3-1-2-4-12(11)22(19,20)16-13/h1-8H,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUDSUOIJAPWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

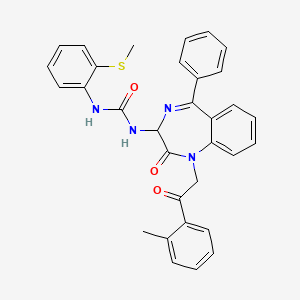

![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)

![2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)butanamide](/img/structure/B2752153.png)

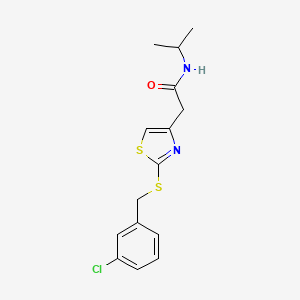

![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

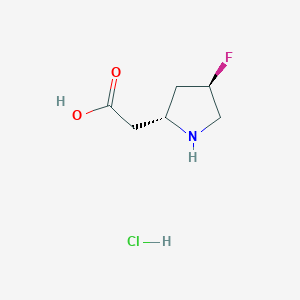

![5-oxaspiro[3.4]octan-6-one](/img/structure/B2752169.png)